- Applications of microwave accelerated organic chemistryResearch on Chemical Intermediates, 1994, 20(1), 61-77,
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure
商品名:2,3,4,9-tetrahydro-1H-carbazole
2,3,4,9-tetrahydro-1H-carbazole 化学的及び物理的性質
名前と識別子
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- インチ: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- InChIKey: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- ほほえんだ: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
計算された属性
- せいみつぶんしりょう: 171.10500
- どういたいしつりょう: 171.104799
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 15.8
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1459 (rough estimate)
- ゆうかいてん: 117.0 to 121.0 deg-C
- ふってん: 186°C/10mmHg(lit.)
- フラッシュポイント: 325-330°C
- 屈折率: 1.6544 (estimate)
- すいようせい: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- LogP: 3.04670
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: 未確定
2,3,4,9-tetrahydro-1H-carbazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:FE6300000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,3,4,9-tetrahydro-1H-carbazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3,4,9-tetrahydro-1H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB133162-25 g |
1,2,3,4-Tetrahydrocarbazole, 99%; . |
942-01-8 | 99% | 25 g |
€101.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
Enamine | EN300-82532-0.5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-82532-50.0g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 50.0g |
$127.0 | 2025-03-21 | |
Life Chemicals | F1918-0039-5μmol |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-25mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-40mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 40mg |
$140.0 | 2023-07-07 | |
OTAVAchemicals | 7010090010-100MG |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95% | 100MG |
$52 | 2023-06-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25G |
586.87 | 2021-05-17 | |
Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 |
2,3,4,9-tetrahydro-1H-carbazole 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Acetic acid
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
リファレンス
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and EpoxidesChemistry - A European Journal, 2014, 20(7), 1818-1824,
ごうせいかいろ 3
はんのうじょうけん
1.1 140 h, 2.5 MPa
リファレンス
- Microwave green organic chemistry: aiming for a desktop plantKemikaru Enjiniyaringu, 2019, 64(6), 395-402,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
リファレンス
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalystsChimia, 2014, 68(4), 231-234,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
リファレンス
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
リファレンス
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesisTetrahedron Letters, 2011, 52(34), 4417-4420,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
リファレンス
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)Applied Organometallic Chemistry, 2011, 25(7), 502-507,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
リファレンス
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiationOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
リファレンス
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangementOrganic & Biomolecular Chemistry, 2006, 4(2), 302-313,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
リファレンス
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivativesIranian Chemical Communication, 2019, 7(1), 93-101,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
リファレンス
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade ProcessJournal of the American Chemical Society, 2009, 131(11), 4031-4041,
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
リファレンス
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivativesEurasian Chemical Communications, 2019, 1(1), 93-101,
ごうせいかいろ 18
はんのうじょうけん
1.1 120 °C
リファレンス
- The First Method for Protection-Deprotection of the Indole 2,3-π BondOrganic Letters, 2003, 5(11), 1999-2001,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
リファレンス
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiationSynthetic Communications, 2006, 36(18), 2727-2735,
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
リファレンス
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- cyclohexane-1,2-dione
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
- Cyclohexanone phenylhydrazone
- Phenylhydrazine Hydrochloride (1:1)
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole 関連文献
-
1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
-
Süleyman Patir,Erkan Ertürk Org. Biomol. Chem. 2013 11 2804
-
Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
-
Minghao Li,Conghui Tang,Jie Yang,Yanlong Gu Chem. Commun. 2011 47 4529
-
Wenya Wang,Guoqiang Dong,Julin Gu,Yongqiang Zhang,Shengzheng Wang,Shiping Zhu,Yang Liu,Zhenyuan Miao,Jianzhong Yao,Wannian Zhang,Chunquan Sheng Med. Chem. Commun. 2013 4 353
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) 関連製品
- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)
- 53716-49-7(Carprofen)
- 86-79-3(2-Hydroxycarbazole)
- 194-59-2(7H-Dibenzoc,gcarbazole)
- 52602-39-8(4-Hydroxy Carbazole)
- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)
- 2231676-43-8(2-benzyloxy-4,4-difluoro-cyclohexanecarboxylic acid)
- 1804214-38-7(Ethyl 5-(2-carboxyethyl)-2-nitrobenzoate)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

清らかである:99%/99%
はかる:500g/1kg
価格 ($):219.0/436.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-01-8)1,2,3,4-Tetrahydrocarbazole

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ